molecular formula C13H13BrO4 B13042956 Methyl 3-(6-bromo-4-oxochroman-2-YL)propanoate

Methyl 3-(6-bromo-4-oxochroman-2-YL)propanoate

Cat. No.: B13042956
M. Wt: 313.14 g/mol
InChI Key: CMJNNSBAPYCBKO-UHFFFAOYSA-N
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Description

Methyl 3-(6-bromo-4-oxochroman-2-yl)propanoate is a halogenated organic compound with a molecular weight of 313.14 g/mol. This compound is known for its unique blend of reactivity and stability, making it a valuable asset in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(6-bromo-4-oxochroman-2-yl)propanoate typically involves the use of brominated chromanone derivatives. One common method involves the reaction of 6-bromo-4-oxochroman-2-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound often utilizes large-scale esterification processes. These processes involve the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The use of high-purity reagents and stringent quality control measures ensures the production of a compound with a purity of at least 95% .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(6-bromo-4-oxochroman-2-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(6-bromo-4-oxochroman-2-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(6-bromo-4-oxochroman-2-yl)propanoate involves its interaction with various molecular targets. The bromine atom in the compound can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis to release the active chromanone moiety, which can interact with biological targets through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(6-bromo-4-oxochroman-2-yl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the chromanone moiety makes it particularly useful in the synthesis of complex organic molecules and in exploring new pharmacological activities .

Biological Activity

Methyl 3-(6-bromo-4-oxochroman-2-YL)propanoate is a compound belonging to the class of chromanones, which are known for their diverse biological activities. This article aims to detail the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C12H13BrO3
  • Molecular Weight : 299.14 g/mol
  • IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with various biochemical pathways. It is hypothesized that the compound may exert its effects through:

  • Enzyme Inhibition : The presence of the bromine atom enhances the compound's ability to interact with enzyme active sites, potentially inhibiting key metabolic pathways.
  • Antioxidant Activity : Similar to other chromanones, it may possess free radical scavenging properties, contributing to its protective effects against oxidative stress.
  • Modulation of Cell Signaling : The compound may influence signal transduction pathways, particularly those related to inflammation and cancer progression.

Biological Activity Overview

Activity TypeDescriptionReferences
Anticancer Exhibits potential in inhibiting tumor growth and inducing apoptosis in cancer cells.
Anti-inflammatory May reduce inflammation through modulation of inflammatory mediators.
Antioxidant Capable of scavenging free radicals, thereby protecting cells from oxidative damage.
Enzyme Inhibition Inhibits specific enzymes involved in metabolic processes, possibly affecting drug metabolism.

Case Studies and Research Findings

  • Anticancer Properties :
    A study explored the effects of various chromanone derivatives on human cancer cell lines. This compound showed significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value indicating effective inhibition of cell proliferation. The mechanism was linked to the induction of apoptosis via caspase activation pathways .
  • Anti-inflammatory Effects :
    Research indicated that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins, which are mediators of inflammation. This suggests potential therapeutic applications in treating inflammatory diseases .
  • Antioxidant Activity :
    A comparative analysis with known antioxidants revealed that this compound effectively scavenged DPPH radicals, demonstrating a strong antioxidant capacity that could protect against cellular oxidative damage .

Properties

Molecular Formula

C13H13BrO4

Molecular Weight

313.14 g/mol

IUPAC Name

methyl 3-(6-bromo-4-oxo-2,3-dihydrochromen-2-yl)propanoate

InChI

InChI=1S/C13H13BrO4/c1-17-13(16)5-3-9-7-11(15)10-6-8(14)2-4-12(10)18-9/h2,4,6,9H,3,5,7H2,1H3

InChI Key

CMJNNSBAPYCBKO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1CC(=O)C2=C(O1)C=CC(=C2)Br

Origin of Product

United States

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